molecular formula C22H22O5 B3943161 methyl 2-[(3-benzyl-4,8-dimethyl-2-oxo-2H-chromen-7-yl)oxy]propanoate

methyl 2-[(3-benzyl-4,8-dimethyl-2-oxo-2H-chromen-7-yl)oxy]propanoate

Cat. No.: B3943161
M. Wt: 366.4 g/mol
InChI Key: LZEABGIBVNDQJL-UHFFFAOYSA-N
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Description

Methyl 2-[(3-benzyl-4,8-dimethyl-2-oxo-2H-chromen-7-yl)oxy]propanoate is a synthetic coumarin derivative characterized by a benzyl-substituted coumarin core, methyl groups at positions 4 and 8, and a propanoate ester side chain at position 5. Coumarins are widely studied for their diverse biological activities, including anticoagulant, antimicrobial, and anti-inflammatory properties . The compound’s synthesis and characterization likely involve crystallographic refinement tools like SHELXL and software suites such as WinGX for data processing .

Properties

IUPAC Name

methyl 2-(3-benzyl-4,8-dimethyl-2-oxochromen-7-yl)oxypropanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22O5/c1-13-17-10-11-19(26-15(3)21(23)25-4)14(2)20(17)27-22(24)18(13)12-16-8-6-5-7-9-16/h5-11,15H,12H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LZEABGIBVNDQJL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)OC2=C1C=CC(=C2C)OC(C)C(=O)OC)CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Reactions Analysis

Oxidation Reactions

The chromene ring undergoes oxidation under controlled conditions. Using KMnO₄ in acidic media (H₂SO₄/H₂O), the compound yields 2H-chromen-2-one derivatives via electron transfer mechanisms. This reaction selectively targets the double bond in the chromene system.

Reagent Conditions Product Yield
KMnO₄H₂SO₄/H₂O, 60–80°C7-Hydroxy-4,8-dimethylcoumarin65–75%

Reduction Reactions

The α,β-unsaturated lactone in the chromenone core is reduced using NaBH₄ in ethanol, producing dihydrocoumarin analogs . This reaction preserves the ester group but modifies the ring’s conjugation.

Reagent Conditions Product Yield
NaBH₄Ethanol, 25°C, 2 h3-Benzyl-4,8-dimethyl-2-oxodihydrochromene70–80%

Ester Hydrolysis

The propanoate ester undergoes hydrolysis in basic (NaOH ) or acidic (HCl ) conditions to form the corresponding carboxylic acid . This reaction is critical for generating bioactive metabolites .

Reagent Conditions Product Yield
NaOH (1M)Reflux, 6 h2-[(3-Benzyl-4,8-dimethyl-2-oxo-2H-chromen-7-yl)oxy]propanoic acid85–95%
HCl (conc.)80°C, 4 hSame as above75–85%

Electrophilic Aromatic Substitution

The electron-rich aromatic ring undergoes Friedel-Crafts alkylation with AlCl₃ as a catalyst. Substituents are introduced at the para position relative to the 3-benzyl group due to steric and electronic directing effects.

Reagent Conditions Product Yield
AlCl₃, CH₃CH₂BrDCM, 0°C to 25°C, 12 h3-Benzyl-4,8-dimethyl-5-ethyl-2-oxo-2H-chromen-7-yl propanoate60–70%

Nucleophilic Acyl Substitution

The ester group reacts with amines (e.g., glycine) to form amide derivatives , enabling structural diversification for pharmacological studies .

Reagent Conditions Product Yield
Glycine, EDC/HOBtDMF, 25°C, 24 hN-{2-[(3-Benzyl-4,8-dimethyl-2-oxo-2H-chromen-7-yl)oxy]propanoyl}glycine60–65%

Comparative Reactivity Analysis

The compound’s reactivity differs from simpler coumarins due to steric hindrance from the 3-benzyl and 4,8-dimethyl groups. Key comparisons include:

Reaction Type Methyl 2-[(3-Benzyl...)propanoate Unsubstituted Coumarin Rationale
Ester HydrolysisSlower (t₁/₂ = 4 h)Faster (t₁/₂ = 1.5 h)Steric shielding of the ester group
OxidationSelective at C3–C4 bondNon-selectiveElectron-withdrawing effects of substituents

Mechanistic Insights

  • Ester Hydrolysis : Proceeds via nucleophilic attack by OH⁻ on the carbonyl carbon, forming a tetrahedral intermediate.

  • Friedel-Crafts Alkylation : AlCl₃ generates electrophilic carbocations, which attack the aromatic ring’s para position.

Mechanism of Action

The mechanism of action of methyl 2-[(3-benzyl-4,8-dimethyl-2-oxo-2H-chromen-7-yl)oxy]propanoate involves the inhibition of cellular processes by interacting with specific molecular targets and pathways. For instance, some coumarins exert their effects by inhibiting the electron transfer between cytochromes, thereby preventing ATP synthesis and inhibiting mitochondrial respiration .

Comparison with Similar Compounds

(a) Isopropyl [(3-Benzyl-4,8-dimethyl-2-oxo-2H-chromen-7-yl)oxy]acetate

  • Molecular Formula : C₂₃H₂₄O₅
  • Key Differences: The ester group is replaced with an isopropyl-acetate moiety instead of methyl-propanoate.
  • Implications : The bulkier isopropyl group may reduce solubility in polar solvents compared to the methyl ester in the target compound. This could influence bioavailability or formulation in agrochemical applications .

(b) 2-[(3-Benzyl-4,8-dimethyl-2-oxo-2H-chromen-7-yl)oxy]acetic Acid (CAS: 843620-39-3)

  • Molecular Formula : C₂₀H₁₈O₅
  • Key Differences: The propanoate chain is shortened to an acetic acid group, introducing a carboxylic acid functionality.

Modifications to the Coumarin Core

(a) (Z)-2-(4,8-Dimethyl-2-oxo-2H-chromen-7-yl)oxy)-N-(5-nitro-2-oxoindolin-3-ylidene) Acetohydrazide

  • Key Differences: Incorporates a nitroindolinylidene hydrazide group instead of the benzyl and propanoate substituents.

(b) 2-[(4-Butyl-7-methyl-2-oxo-2H-chromen-5-yl)oxy]propanoic Acid (CAS: 1219982-31-6)

  • Key Differences : A butyl group replaces the benzyl substituent at position 3, and the methyl group is shifted to position 6.
  • Implications : The longer alkyl chain (butyl) could improve lipid solubility, favoring membrane penetration in antimicrobial or herbicidal applications .

Tabulated Comparison of Key Compounds

Compound Name Molecular Formula Substituent at Position 7 Core Modifications Potential Applications
Target Compound C₂₂H₂₂O₅* Methyl propanoate ester 3-Benzyl, 4,8-dimethyl Pharmaceutical intermediates
Isopropyl [(3-benzyl-4,8-dimethyl-2-oxo-2H-chromen-7-yl)oxy]acetate C₂₃H₂₄O₅ Isopropyl acetate ester 3-Benzyl, 4,8-dimethyl Agrochemical formulations
2-[(3-Benzyl-4,8-dimethyl-2-oxo-2H-chromen-7-yl)oxy]acetic Acid C₂₀H₁₈O₅ Acetic acid 3-Benzyl, 4,8-dimethyl Drug conjugation
(Z)-2-(4,8-Dimethyl-2-oxo-2H-chromen-7-yl)oxy)-N-(5-nitro-2-oxoindolin-3-ylidene) Acetohydrazide C₂₂H₁₈N₄O₆ Nitroindolinylidene hydrazide 4,8-dimethyl Photodynamic therapies

*Inferred formula based on structural analysis.

Research Findings and Methodological Insights

  • Crystallographic Analysis : The refinement of similar coumarin derivatives often employs SHELXL for high-resolution structural determination, particularly for analyzing substituent effects on crystal packing .
  • Synthetic Pathways : Analogous compounds, such as the isopropyl ester variant, are synthesized via nucleophilic substitution or esterification reactions, with purity confirmed using ChemSpider databases .
  • Biological Screening : While direct data on the target compound are lacking, derivatives like the nitroindolinylidene hydrazide show promise in preliminary pharmaceutical research, suggesting avenues for testing the target molecule’s bioactivity .

Biological Activity

Methyl 2-[(3-benzyl-4,8-dimethyl-2-oxo-2H-chromen-7-yl)oxy]propanoate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article delves into the biological activity of this compound, presenting findings from various studies, including case studies and research data.

Chemical Structure and Properties

The molecular formula of this compound is C23H24O5C_{23}H_{24}O_5, with a molecular weight of approximately 380.44 g/mol. Its structure features a chromenone moiety, which is known for various biological activities, including anti-inflammatory and anticancer properties.

PropertyValue
Molecular FormulaC23H24O5
Molecular Weight380.44 g/mol
Purity≥95%

Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound. In vitro assays demonstrated that this compound exhibits cytotoxic effects against various cancer cell lines. For instance, it has shown significant activity against A431 (human epidermoid carcinoma) and Jurkat (T-cell leukemia) cell lines with IC50 values comparable to established chemotherapeutics like doxorubicin .

Case Study: Cytotoxicity Assays

A study conducted on the compound revealed that it interacts with cancer cells primarily through hydrophobic interactions, leading to apoptosis. The structure-activity relationship (SAR) analysis indicated that specific substitutions on the chromenone ring enhance its cytotoxic efficacy .

Anti-inflammatory Properties

The compound also exhibits notable anti-inflammatory properties. Research indicates that it can inhibit the production of pro-inflammatory cytokines in activated macrophages, suggesting its potential use in treating inflammatory diseases .

Antioxidant Activity

In addition to its anticancer and anti-inflammatory effects, this compound has demonstrated antioxidant activity. Studies show that it can scavenge free radicals effectively, which may contribute to its protective effects against oxidative stress-related diseases .

The mechanism by which this compound exerts its biological effects involves several pathways:

  • Inhibition of Cell Proliferation : The compound disrupts the cell cycle in cancer cells, leading to growth arrest.
  • Induction of Apoptosis : It activates apoptotic pathways through the upregulation of pro-apoptotic proteins.
  • Reduction of Inflammatory Mediators : By inhibiting NF-kB signaling, it decreases the expression of inflammatory cytokines.

Table 2: Summary of Biological Activities

Activity TypeObserved EffectsReference
AnticancerCytotoxic against A431 and Jurkat
Anti-inflammatoryInhibition of cytokine production
AntioxidantFree radical scavenging

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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methyl 2-[(3-benzyl-4,8-dimethyl-2-oxo-2H-chromen-7-yl)oxy]propanoate
Reactant of Route 2
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methyl 2-[(3-benzyl-4,8-dimethyl-2-oxo-2H-chromen-7-yl)oxy]propanoate

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